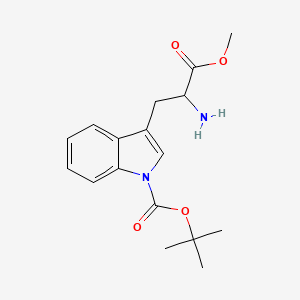
((c)(2)-cumene)-((c)(2)-cyclopentadienyl)iron(II) hexafluoroantimonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate is an organometallic compound with the molecular formula C14H7F6FeSb It is known for its unique structure, which includes both cumene and cyclopentadienyl ligands coordinated to an iron(II) center, with hexafluoroantimonate as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate typically involves the reaction of iron(II) chloride with cyclopentadienyl sodium and cumene in the presence of hexafluoroantimonic acid. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center. The general reaction scheme is as follows:
FeCl2+NaC5H5+C9H12+HSbF6→(η−C9H12)(η−C5H5)Fe[SbF6]
Industrial Production Methods
Industrial production methods for (eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis would generally follow similar principles as laboratory-scale preparation, with considerations for scaling up the reaction and ensuring purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligands such as cumene or cyclopentadienyl can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of new organometallic compounds with different ligands.
Applications De Recherche Scientifique
(eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or magnetic properties.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs or diagnostic agents.
Mécanisme D'action
The mechanism by which (eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate exerts its effects is primarily through its ability to coordinate with other molecules and facilitate chemical reactions. The iron center can undergo redox reactions, and the ligands can participate in various interactions, making the compound versatile in its applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as catalysis or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (eta-cyclopentadienyl)(eta-methylcyclopentadienyl)iron(II) hexafluoroantimonate
- (eta-cyclopentadienyl)(eta-ethylbenzene)iron(II) hexafluoroantimonate
Uniqueness
(eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate is unique due to the presence of both cumene and cyclopentadienyl ligands, which provide distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of reactions it can catalyze, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H17F6FeSb |
|---|---|
Poids moléculaire |
476.88 g/mol |
Nom IUPAC |
cumene;cyclopenta-1,3-diene;hexafluoroantimony(1-);iron(2+) |
InChI |
InChI=1S/C9H12.C5H5.6FH.Fe.Sb/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;;;;;;;;/h3-8H,1-2H3;1-5H;6*1H;;/q;-1;;;;;;;+2;+5/p-6 |
Clé InChI |
NGWWYEJTXIDYEV-UHFFFAOYSA-H |
SMILES canonique |
CC(C)C1=CC=CC=C1.[CH-]1C=CC=C1.F[Sb-](F)(F)(F)(F)F.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B12090557.png)

![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)



![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)

![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)
